
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, which are crucial in the synthesis of indole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully hydrogenated indole derivatives.
Scientific Research Applications
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Study of its effects on biological systems, including potential therapeutic effects.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole would depend on its specific interactions with molecular targets. Common pathways may involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes that play a role in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: A simpler indole derivative with known biological activity.
7-Methylindole: Another indole derivative with a different substitution pattern.
5-Methoxy-7-methylindole: A compound with structural similarities but different substitution positions.
Uniqueness
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is unique due to its specific substitution pattern and potential for diverse biological activities. Its dual methoxy and methyl substitutions may confer unique properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methoxy-1-(5-methoxy-7-methyl-2,3-dihydro-1H-indol-3-yl)-7-methylindole |
InChI |
InChI=1S/C20H22N2O2/c1-12-7-16(24-4)10-17-18(11-21-19(12)17)22-6-5-14-9-15(23-3)8-13(2)20(14)22/h5-10,18,21H,11H2,1-4H3 |
InChI Key |
AZDWPODSJSKGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2N3C=CC4=C3C(=CC(=C4)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


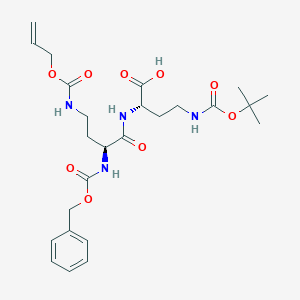
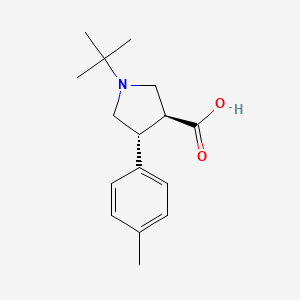



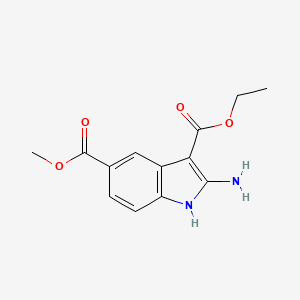
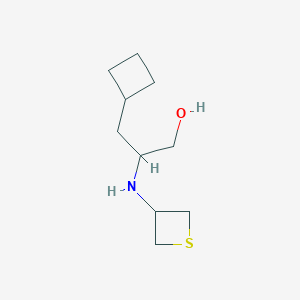


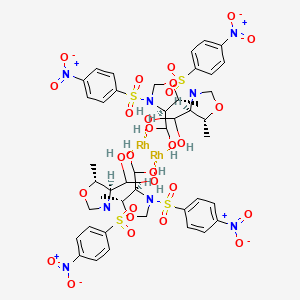

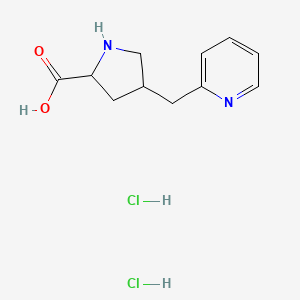
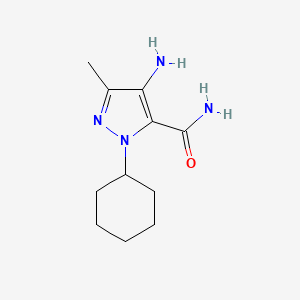
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
